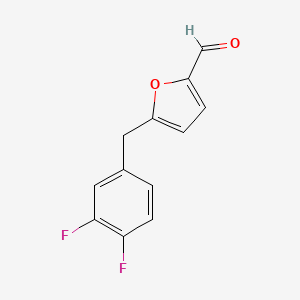

5-(3,4-Difluorobenzyl)furan-2-carbaldehyde

CAS No.:

Cat. No.: VC16201068

Molecular Formula: C12H8F2O2

Molecular Weight: 222.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8F2O2 |

|---|---|

| Molecular Weight | 222.19 g/mol |

| IUPAC Name | 5-[(3,4-difluorophenyl)methyl]furan-2-carbaldehyde |

| Standard InChI | InChI=1S/C12H8F2O2/c13-11-4-1-8(6-12(11)14)5-9-2-3-10(7-15)16-9/h1-4,6-7H,5H2 |

| Standard InChI Key | FPCQKEPKDDOFKT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1CC2=CC=C(O2)C=O)F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a furan ring substituted at the 2-position with a carbaldehyde group and at the 5-position with a 3,4-difluorobenzyl moiety. This structure combines the electron-withdrawing effects of fluorine atoms with the aromatic and aldehyde functionalities, influencing its electronic distribution and reactivity. Key structural analogs include:

-

5-(3,4-Difluorophenyl)furan-2-carbaldehyde (C₁₁H₆F₂O₂, MW 208.16 g/mol).

-

5-(2,3-Difluorophenyl)furan-2-carbaldehyde (C₁₁H₆F₂O₂, MW 220.16 g/mol).

Table 1: Comparative Structural and Thermodynamic Properties

The benzyl group in the target compound introduces a methylene bridge (-CH₂-) between the furan and difluorophenyl ring, potentially enhancing conformational flexibility and lipophilicity compared to direct phenyl-substituted analogs .

Synthesis and Scalability

Synthetic Routes

While no direct synthesis of 5-(3,4-difluorobenzyl)furan-2-carbaldehyde is documented, analogous compounds are typically synthesized via:

-

Friedel-Crafts Alkylation: Reaction of furan-2-carbaldehyde with 3,4-difluorobenzyl chloride in the presence of Lewis acids (e.g., AlCl₃).

-

Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling between furan-2-boronic acid and 3,4-difluorobenzyl halides .

-

Oxidation of Dienes: Transition-metal-free oxidation of 1,3-dienes using singlet oxygen, followed by Appel dehydration—a method effective for producing 2,5-diarylfurans .

Key Reaction Conditions:

-

Catalysts: p-Toluenesulfonic acid or trifluoroacetic acid for acid-mediated condensations.

Challenges in Scalability

-

Intermediate Stability: Endoperoxides formed during oxidation steps are often unstable, necessitating continuous-flow systems to bypass isolation .

-

Regioselectivity: Fluorine substitution patterns influence reaction outcomes; ortho-substituents may sterically hinder coupling reactions, reducing yields .

Reactivity and Chemical Transformations

Aldehyde Group Reactivity

The carbaldehyde moiety participates in diverse reactions:

-

Reduction: Yields primary alcohols via NaBH₄ or LiAlH₄.

-

Condensation: Knoevenagel reactions with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives .

Furan Ring Modifications

-

Electrophilic Substitution: Halogenation or nitration at the 4-position of the furan ring, directed by the electron-withdrawing aldehyde .

-

π-Stacking Interactions: The difluorophenyl group enhances interactions with aromatic residues in biological targets .

Table 2: Comparative Reactivity of Furan Derivatives

| Reaction Type | 5-(3,4-Difluorophenyl) Analogue | 5-(4-Chlorophenyl) Analogue |

|---|---|---|

| Aldehyde Oxidation Yield | 85–90% | 78–82% |

| Knoevenagel Condensation | 70–88% | 65–75% |

| Halogenation Efficiency | High (Br₂, Cl₂) | Moderate (I₂) |

| Compound | Target Affinity (IC₅₀, μM) | Tubulin Inhibition (%) |

|---|---|---|

| 5-(3,4-Difluorophenyl) Derivative | 0.09 | 95.2 |

| 5-(4-Chloro-2-fluorophenyl) | 0.06 | 96.3 |

| 5-(2,3-Difluorophenyl) | 0.15 | 88.5 |

Industrial and Material Science Applications

Optoelectronic Materials

Linearly conjugated furans, such as 2,5-diarylfurans, demonstrate tunable optical properties:

-

Absorption/Emission: λmax ≈ 350–400 nm (UV-Vis), with fluorescence quantum yields up to 0.45 .

-

Electrochemical Stability: Oxidation potentials between +1.2 V to +1.5 V vs. Fc/Fc⁺, suitable for organic semiconductors .

Herbicidal Activity

Hexahydrofuro[3,4-b]furan derivatives inhibit acyl-ACP thioesterase, showing pre-emergence herbicidal activity against grass weeds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume